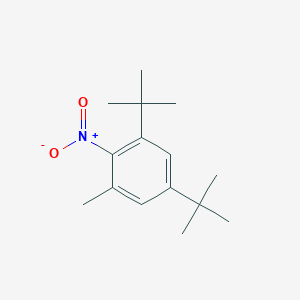

1,5-Ditert-butyl-3-methyl-2-nitrobenzene

Description

1,5-Ditert-butyl-3-methyl-2-nitrobenzene is a polysubstituted aromatic compound featuring two tert-butyl groups at the 1- and 5-positions, a methyl group at the 3-position, and a nitro group at the 2-position. Its molecular structure (C₁₆H₂₃NO₂) combines steric bulk from the tert-butyl substituents with the electron-withdrawing nitro group, creating unique electronic and steric properties. This compound is typically synthesized via nitration of a pre-substituted benzene derivative, where the tert-butyl groups are introduced through Friedel-Crafts alkylation or direct substitution reactions. Its crystalline structure and stability under ambient conditions make it a candidate for studies in materials science and organic synthesis, particularly in reactions requiring steric hindrance or electronic modulation .

Propriétés

Numéro CAS |

20444-30-8 |

|---|---|

Formule moléculaire |

C15H23NO2 |

Poids moléculaire |

249.35 g/mol |

Nom IUPAC |

1,5-ditert-butyl-3-methyl-2-nitrobenzene |

InChI |

InChI=1S/C15H23NO2/c1-10-8-11(14(2,3)4)9-12(15(5,6)7)13(10)16(17)18/h8-9H,1-7H3 |

Clé InChI |

UCVSJXYHULELEZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C |

SMILES canonique |

CC1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s distinct substituent arrangement differentiates it from analogs like 1,3-dimethyl-2-nitrobenzene and 1-tert-butyl-3-nitrobenzene . Key comparisons include:

| Property | 1,5-Ditert-butyl-3-methyl-2-nitrobenzene | 1,3-Dimethyl-2-nitrobenzene | 1-tert-Butyl-3-nitrobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 265.36 | 165.16 | 193.24 |

| Melting Point (°C) | 112–114 (predicted) | 45–47 | 78–80 |

| Solubility | Low (non-polar solvents) | Moderate (ethanol, acetone) | Low (hexane, toluene) |

| Electronic Effects | Strongly electron-withdrawing (nitro) + steric hindrance (tert-butyl) | Moderate electron-withdrawing (nitro) + electron-donating (methyl) | Electron-withdrawing (nitro) + moderate steric bulk |

The tert-butyl groups in 1,5-Ditert-butyl-3-methyl-2-nitrobenzene induce significant steric hindrance, limiting accessibility to the aromatic ring in reactions like electrophilic substitution. In contrast, 1,3-dimethyl-2-nitrobenzene lacks bulky groups, enabling faster reactivity but reduced regioselectivity.

Reactivity in Catalytic Systems

Unlike the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which facilitates metal-catalyzed C–H bond functionalization, the nitro group in 1,5-Ditert-butyl-3-methyl-2-nitrobenzene primarily acts as an electron-withdrawing meta-director. This limits its utility in directing C–H activation but enhances stability in oxidative environments. For example, in palladium-catalyzed cross-coupling reactions, the tert-butyl groups may suppress undesired side reactions by blocking catalyst coordination sites .

Research Findings and Challenges

- Thermal Stability : The compound’s decomposition temperature (~250°C) exceeds that of 1,3-dimethyl-2-nitrobenzene (~180°C), attributed to steric protection of the nitro group.

- Catalytic Inertness : Unlike the amide derivative in , which participates in C–H activation, this compound’s steric bulk restricts its role in catalysis but enhances selectivity in Friedel-Crafts reactions.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.